molecular formula C24H24N2O4 B12188821 N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B12188821
M. Wt: 404.5 g/mol
InChI Key: MPBSDEOKEAJHRH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a complex organic compound that combines the structural features of indole and chromenone derivatives. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while chromenone is a benzopyran derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the coupling of tryptamine (an indole derivative) with a chromenone derivative. One common method for amide synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and chromenone moieties can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, while the chromenone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can produce tryptamine derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the chromenone derivative may inhibit enzymes involved in inflammatory pathways. The combined effects of these interactions contribute to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide

InChI

InChI=1S/C24H24N2O4/c1-14-10-20(23-15(2)16(3)24(28)30-21(23)11-14)29-13-22(27)25-9-8-17-12-26-19-7-5-4-6-18(17)19/h4-7,10-12,26H,8-9,13H2,1-3H3,(H,25,27)

InChI Key

MPBSDEOKEAJHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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